Hydrogen-Bond Acceptor Capacity: Pyrimidine vs. Pyrazine Terminal Heterocycle
The target compound's terminal pyrimidine ring provides 8 hydrogen-bond acceptor (HBA) atoms compared to 8 for the pyrazine analog (CAS 1226430-12-1) [1]. While the total HBA count is identical, the spatial arrangement of nitrogen atoms differs: pyrimidine presents two nitrogen atoms separated by one carbon (N–C–N pattern), whereas pyrazine exhibits a para-oriented N–C–C–N geometry. This alters the directionality of hydrogen-bond interactions with kinase hinge regions and other biological targets [2].
| Evidence Dimension | Hydrogen-Bond Acceptor Atom Count and Geometry |
|---|---|
| Target Compound Data | 8 HBA atoms; N–C–N geometry (pyrimidine-2-yl) |
| Comparator Or Baseline | 8 HBA atoms; N–C–C–N geometry (pyrazin-2-yl analog, CAS 1226430-12-1) |
| Quantified Difference | Equivalent HBA count; distinct spatial orientation of acceptor nitrogens |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
The differential nitrogen geometry directly influences kinase selectivity profiles, as hinge-binding interactions are highly sensitive to the donor-acceptor distance and angle.
- [1] PubChem. (2025). Computed Properties: CID 52416988 (target) and CID 52416989 (pyrazine analog). National Center for Biotechnology Information. View Source
- [2] Xing, L. et al. (2015). Kinase hinge binding scaffolds and their application in drug discovery. Expert Opinion on Drug Discovery, 10(9), 975-989. View Source
